2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

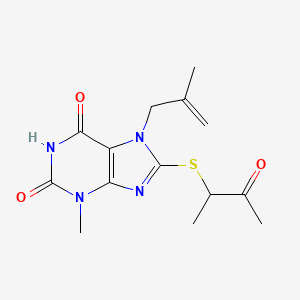

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone, also known as PTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTE is a pyrrolidine derivative that contains a triazole ring, which makes it a promising candidate for drug development and other scientific research applications.

科学的研究の応用

Corrosion Inhibition

Compounds similar in structure to the requested chemical have been evaluated as corrosion inhibitors. Schiff bases derived from similar functional groups have shown effectiveness in protecting carbon steel in corrosive environments, like hydrochloric acid, indicating potential applications in materials science and engineering (Hegazy et al., 2012).

Antimicrobial Activity

Derivatives containing the triazole and phenoxy groups have been synthesized and tested for antimicrobial activities. These compounds, through various synthetic pathways, have shown promise against bacterial and fungal pathogens, suggesting their utility in developing new antimicrobial agents (Dave et al., 2013).

Fungicidal Activity

Research on triazole derivatives containing oxime ether and phenoxy pyridine moiety has revealed moderate to high fungicidal activities against several phytopathogens. These findings underscore the potential of such compounds in agricultural applications, providing a basis for the development of new fungicides (Bai et al., 2020).

作用機序

Target of Action

Compounds containing the1,2,3-triazole moiety are known to actively contribute to binding to the active site of enzymes

Mode of Action

The mode of action of this compound is not fully understood. The 1,2,3-triazole moiety in the compound is known to play a crucial role in its biological activity. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Biochemical Pathways

Compounds containing1,2,3-triazole and imidazole moieties are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact pathways and downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Compounds containing1,2,3-triazole and imidazole moieties are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability

Result of Action

Compounds with similar structures have been reported to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.

生化学分析

Biochemical Properties

Compounds with similar structures, such as 1H-1,2,3-triazole analogs, have shown moderate inhibition potential against enzymes like carbonic anhydrase-II . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to their overall activity .

Cellular Effects

Similar compounds have shown inhibitory activities against cancer cell lines

Molecular Mechanism

Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind to the iron in the heme moiety of CYP-450 enzymes

特性

IUPAC Name |

2-phenoxy-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(15-26-18-9-5-2-6-10-18)23-12-11-17(13-23)24-14-19(21-22-24)16-7-3-1-4-8-16/h1-10,14,17H,11-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYRSSSWZKJUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2463267.png)

![5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2463271.png)

![1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2463272.png)

![2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride](/img/structure/B2463278.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2463280.png)

![2-[But-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2463282.png)

![N,6-dimethyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2463285.png)